molecular formula C7H2Cl2F3N3 B1412481 3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1823182-47-3

3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1412481
CAS RN: 1823182-47-3
M. Wt: 256.01 g/mol
InChI Key: URAZUISWJKARQW-UHFFFAOYSA-N
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Description

“3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C6H7F3N4 and a molecular weight of 192.14 . It is a derivative of [1,2,4]triazolo[4,3-a]pyridine, a nitrogen-containing heterocycle . This compound is related to a class of compounds that have shown promising results in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which are related to the compound , has been reported . The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .

Scientific Research Applications

Antibacterial Agents

The compound has been explored for its potential as an antibacterial agent. Derivatives of triazolopyridine have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that 3,8-Dichloro-6-(trifluoromethyl)-triazolopyridine could be a valuable scaffold for developing new antibiotics.

Medicinal Chemistry

In medicinal chemistry, the triazolopyridine core is a common feature in compounds with various biological activities. The structure of 3,8-Dichloro-6-(trifluoromethyl)-triazolopyridine offers an excellent opportunity for use in combinatorial protocols to prepare compounds relevant to medicinal chemistry .

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials. The unique structure of 3,8-Dichloro-6-(trifluoromethyl)-triazolopyridine has attracted attention for the synthesis of such heterocycles, which are the backbone of many physiologically active compounds and drugs .

Development of Antimicrobial Agents

The urgent need to develop new antimicrobial agents with excellent activity has led to the exploration of nitrogen-containing heterocyclic compounds like 3,8-Dichloro-6-(trifluoromethyl)-triazolopyridine. These compounds can potentially overcome the drawbacks of current antimicrobial agents, such as narrow spectrum and developing microbial resistance .

Structure-Activity Relationship (SAR) Studies

The compound’s derivatives have been used in SAR studies to understand the relationship between chemical structure and biological activity. This is crucial for designing more effective and safer drugs .

Pharmaceutical Research

3,8-Dichloro-6-(trifluoromethyl)-triazolopyridine is a heterocyclic compound that has piqued interest in pharmaceutical research due to its unique structure and potential biological properties.

properties

IUPAC Name

3,8-dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-15-5(4)13-14-6(15)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAZUISWJKARQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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